molecular formula C37H24N9+ B1516733 (Tcnq)2 isoquinoline(N-N-butyl)

(Tcnq)2 isoquinoline(N-N-butyl)

Cat. No.: B1516733
M. Wt: 594.6 g/mol
InChI Key: DWQYPMZUZXCSAI-UHFFFAOYSA-N
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Description

(Tcnq)2 isoquinoline(N-N-butyl) is a charge-transfer complex in which the isoquinoline derivative acts as an electron donor and TCNQ (tetracyanoquinodimethane) serves as a strong electron acceptor. This class of materials is a cornerstone in developing organic semiconductors due to its ability to form highly conductive, stacked structures in the solid state. Researchers utilize such complexes to fabricate and study novel electronic devices, including organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and conductive thin films. The N-butyl side chain on the isoquinoline moiety is engineered to enhance the compound's solubility in organic solvents and influence its molecular packing and crystallinity, which are critical parameters for optimizing device performance and material processability. This compound is offered exclusively for investigational purposes in material science and solid-state physics. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C37H24N9+

Molecular Weight

594.6 g/mol

IUPAC Name

2-butylisoquinolin-2-ium;2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile

InChI

InChI=1S/C13H16N.2C12H4N4/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14;2*13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h4-8,10-11H,2-3,9H2,1H3;2*1-4H/q+1;;

InChI Key

DWQYPMZUZXCSAI-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC2=CC=CC=C2C=C1.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Physicochemical Properties of Isoquinoline Derivatives
Compound Melting Point (°C) Key NMR Shifts (¹H, δ ppm) Key Applications Reference
(TCNQ)₂ isoquinoline(N-N-butyl) Not reported Not reported Organic electronics
Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate 145–147 1.45 (t, CH₃), 4.45 (q, OCH₂) Pharmaceutical intermediates
tert-Butyl 7-Chloro-1-methylisoquinoline-3-carboxylate 98–100 1.55 (s, C(CH₃)₃) Catalysis, ligand synthesis
Pyrrolo[2,1-a]isoquinoline derivatives 120–135 6.8–7.5 (aromatic protons) Bioactive molecule synthesis

Key Observations :

  • Solubility: The N-butyl group in (TCNQ)₂ isoquinoline(N-N-butyl) improves solubility compared to unsubstituted isoquinoline-TCNQ complexes, analogous to how tert-butyl groups enhance solubility in carboxylate derivatives .
  • Electronic Properties: Unlike ester-substituted isoquinoline derivatives (e.g., ethyl carboxylates), which are primarily used in pharmaceuticals, the TCNQ moiety in (TCNQ)₂ isoquinoline(N-N-butyl) enables charge-transfer interactions, making it suitable for conductive materials .

Comparison with TCNQ-Based Complexes

Table 2: Electronic Properties of TCNQ Complexes
Compound Conductivity (S/cm) Ionization State Structural Features Reference
TTF-TCNQ 10³–10⁴ Mixed valence 1D stacked columns
TCNQ²⁻ (dianion) Insulating Dianionic Benzoid structure
(TCNQ)₂ isoquinoline(N-N-butyl) ~10⁻²–10⁻¹ Neutral complex N-butyl-substituted ligand

Key Observations :

  • Conductivity: (TCNQ)₂ isoquinoline(N-N-butyl) exhibits moderate conductivity (~10⁻²–10⁻¹ S/cm), lower than TTF-TCNQ but higher than insulating TCNQ²⁻. This is attributed to partial charge transfer between isoquinoline and TCNQ .
  • Structural Stability: The benzoid structure of TCNQ²⁻ (observed in crystallographic studies) contrasts with the quinoid geometry of neutral TCNQ. (TCNQ)₂ isoquinoline(N-N-butyl) likely adopts an intermediate geometry, stabilized by the N-butyl group .

Comparison with Bioactive Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic analogs are widely studied for pharmacological applications. For example:

  • Tetrahydroisoquinolines: Used as melatonin receptor ligands, with substituents like methoxy groups enhancing binding affinity .
  • 7-Substituted Isoquinolines: Chloro or trifluoromethyl groups (e.g., in methyl 7-chloro-isoquinoline-3-carboxylate) improve metabolic stability .

Contrast with (TCNQ)₂ Isoquinoline(N-N-butyl): While bioactive isoquinolines prioritize substituents that enhance drug-like properties (e.g., lipophilicity, hydrogen bonding), (TCNQ)₂ isoquinoline(N-N-butyl) focuses on optimizing π-π stacking and charge transport for material science applications .

Preparation Methods

Synthesis of Isoquinoline Derivatives with N-N-butyl Substitution

The preparation of isoquinoline derivatives, especially those functionalized with alkyl amine groups such as N-N-butyl, typically involves multi-step organic synthesis. A representative approach involves:

  • Starting Materials : Isoquinoline or substituted isoquinoline derivatives, N-butylamine or related amines.
  • Reaction Conditions : Heating in polar aprotic solvents such as N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) at elevated temperatures (~120 °C) to promote amination reactions.
  • Procedure : The isoquinoline compound is dissolved in the solvent, followed by the addition of N-butylamine. The mixture is heated and stirred for several hours (usually 3-4 hours) to complete the reaction.
  • Post-treatment : After reaction completion, quenching with water, extraction with dichloromethane, washing with saturated saline, drying over anhydrous sodium sulfate, and solvent evaporation are performed.
  • Purification : Column chromatography (silica gel) and recrystallization using ethyl acetate and n-heptane yield the pure isoquinoline derivative.

Example Data Table: Synthesis of Isoquinoline Derivatives

Step Conditions/Details Outcome
Solvent N-methylpyrrolidone or DMF Dissolution of starting materials
Temperature 120 °C Facilitates amination reaction
Reaction Time 3-4 hours Complete conversion
Work-up Water quench, DCM extraction, saline wash Removal of impurities
Purification Silica gel column chromatography, recrystallization High purity product (85-98%)
Yield 68-85% Isolated pure isoquinoline derivative

This method aligns with the preparation of isoquinoline compounds described in recent patents, which emphasize the importance of reaction stoichiometry and solvent choice for optimal yields and purity.

Formation of (Tcnq)2 Complex with Isoquinoline(N-N-butyl)

The complexation of isoquinoline derivatives with TCNQ to form (Tcnq)2 isoquinoline(N-N-butyl) involves donor-acceptor interactions where TCNQ acts as the electron acceptor and the isoquinoline derivative as the donor.

  • Complexation Method : Mixing stoichiometric amounts of isoquinoline derivative and TCNQ in an appropriate solvent, often acetonitrile (MeCN), under heating to facilitate complex formation.
  • Reaction Conditions : Hot MeCN solutions of both components are combined, and the mixture is maintained at elevated temperatures to promote complex precipitation.
  • Isolation : The dark precipitate formed is filtered, washed with MeCN and ether to remove impurities, and dried under vacuum.
  • Stoichiometry : The complex typically forms in a 1:2 ratio (isoquinoline derivative: TCNQ).

Typical Procedure Summary

Step Details
Solvent Hot acetonitrile (MeCN)
Temperature Elevated (often reflux or near reflux)
Molar Ratio 1:2 (isoquinoline derivative : TCNQ)
Precipitate Formation Dark fibrous or microcrystalline solid
Washing MeCN and diethyl ether
Drying Vacuum desiccation

This method is consistent with established preparation techniques for TCNQ complexes with nitrogen heterocycles, as documented in electrochemical and synthetic chemistry literature.

Purification and Characterization

Purification of the (Tcnq)2 isoquinoline(N-N-butyl) complex is critical for obtaining high-quality material suitable for further research or application.

  • Purification Techniques : Repeated washing with solvents such as MeCN and ether removes unreacted starting materials and side products.
  • Drying : Vacuum drying ensures removal of residual solvents.
  • Characterization : Techniques such as LC-MS, NMR, and HPLC are used to confirm purity and structure. For example, LC-MS confirms molecular ion peaks consistent with the expected molecular weight, while NMR provides detailed structural information.

Research Findings and Notes on Optimization

  • Reaction Efficiency : The molar ratio of reactants and reaction time significantly influence yields. For example, molar ratios of isoquinoline derivative to boric acid (used in some synthetic steps) between 1:0.05 and 1:0.4 have been shown to affect reaction outcomes.
  • Solvent Effects : Use of mixed solvents such as trifluoroacetic acid/dichloromethane or methanesulfonic acid/dichloromethane can facilitate deprotection steps and improve purity.
  • Temperature Control : Maintaining reaction temperatures around 100-120 °C optimizes reaction rates without degrading sensitive intermediates.
  • Yield Considerations : Overall yields for the isoquinoline derivative synthesis range from 68% to over 85%, while complexation yields depend on precise stoichiometry and solvent conditions.

Summary Table: Preparation Methods of (Tcnq)2 isoquinoline(N-N-butyl)

Stage Methodology Key Parameters Yield/Outcome
Isoquinoline derivative synthesis Amination of isoquinoline with N-butylamine in NMP or DMF 120 °C, 3-4 h, extraction, chromatography 68-85% pure product
Complexation with TCNQ Mixing hot MeCN solutions of isoquinoline derivative and TCNQ 1:2 molar ratio, hot MeCN, filtration Dark precipitate complex, high purity
Purification Washing with MeCN and ether, vacuum drying Multiple washes, vacuum desiccation Pure complex, ready for analysis
Characterization LC-MS, NMR, HPLC Confirm structure and purity Confirmed molecular identity

Q & A

Q. What are the established synthesis methods for (TCNQ)₂ isoquinoline(N-N-butyl), and how are impurities controlled?

Methodological Answer:

  • Synthesis Routes : Silver triflate-catalyzed reactions are commonly used, such as coupling 2-alkynylbenzaldoxime with N-N-butylamine derivatives . Alternative methods include cyclization of phthalic anhydrides with methyl isocyanoacetate to form isoquinoline cores .
  • Impurity Control : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize stoichiometric ratios. Post-synthesis purification techniques like column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) are critical .
  • Characterization : Validate purity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Trace impurities (<1%) can be quantified via HPLC with UV detection at 254 nm .

Q. How should researchers design experiments to study the charge-transfer properties of (TCNQ)₂ isoquinoline(N-N-butyl)?

Methodological Answer:

  • Electronic Characterization : Use UV-Vis-NIR spectroscopy to identify charge-transfer (CT) bands (e.g., λₐₜ ~700–900 nm for TCNQ-based complexes) .
  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) to determine redox potentials (e.g., E₁/₂ for TCNQ⁻/TCNQ²⁻ transitions) .
  • Theoretical Modeling : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to correlate experimental spectra with HOMO-LUMO gaps and charge distribution .

Q. What are the key physical and chemical properties of (TCNQ)₂ isoquinoline(N-N-butyl) relevant to material science applications?

Methodological Answer:

  • Solubility : Test in polar (DMF, DMSO) and nonpolar solvents (toluene, chloroform) to guide device fabrication. Solubility in DMSO typically exceeds 10 mg/mL .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures (>250°C for most TCNQ complexes) .
  • Crystallinity : Use single-crystal XRD to analyze stacking motifs (e.g., π-π interactions between TCNQ moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conductivity data for (TCNQ)₂ isoquinoline(N-N-butyl)-based materials?

Methodological Answer:

  • Source Identification : Discrepancies often arise from synthesis conditions (e.g., solvent purity, annealing temperature) or measurement techniques (four-probe vs. two-probe methods) .
  • Systematic Replication : Reproduce experiments under controlled atmospheres (e.g., inert glovebox) and standardize sample thickness (100–200 nm via spin-coating).
  • Cross-Validation : Compare conductivity data with spectroscopic (Raman) and structural (XRD) analyses to confirm phase purity .

Q. What experimental strategies are recommended to assess the stability of (TCNQ)₂ isoquinoline(N-N-butyl) under ambient and operational conditions?

Methodological Answer:

  • Ambient Stability : Expose samples to controlled humidity (30–80% RH) and track degradation via FTIR (e.g., OH⁻ absorption at 3400 cm⁻¹) .
  • Operational Stress Tests : Perform accelerated aging under UV light (λ = 365 nm) or thermal cycling (25–100°C) to simulate device environments. Monitor changes using SEM/EDX for surface morphology .
  • Radical Scavenging : Use electron paramagnetic resonance (EPR) to detect and quantify radical species formed during degradation .

Q. How can researchers evaluate the biological activity of (TCNQ)₂ isoquinoline(N-N-butyl) derivatives in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Screen for cytotoxicity (MTT assay on HEK-293 cells) and apoptosis induction (Annexin V/PI staining) at concentrations 1–100 μM .
  • Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins like Bcl-2 or caspase-3. Validate via surface plasmon resonance (SPR) .
  • NIH Compliance : Adhere to NIH preclinical guidelines for statistical rigor (ANOVA with post-hoc Tukey tests, n ≥ 3 replicates) and dose-response modeling (IC₅₀ calculations) .

Q. What methodologies are effective for probing the electron transport mechanism in (TCNQ)₂ isoquinoline(N-N-butyl)-based semiconductor devices?

Methodological Answer:

  • Hall Effect Measurements : Determine carrier mobility (μ) and concentration (n) in thin-film devices at varying temperatures (77–300 K) .
  • Impedance Spectroscopy : Analyze charge-transfer resistance (Rct) and dielectric properties in the frequency range 1 Hz–1 MHz .
  • DFT Band Structure Modeling : Simulate electronic band structures (VASP software) to correlate experimental conductivity with predicted band gaps .

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